molecular formula C14H16O2 B15158024 6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one CAS No. 651738-90-8

6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one

Cat. No.: B15158024
CAS No.: 651738-90-8
M. Wt: 216.27 g/mol
InChI Key: UJYOSLHNCGDUTD-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. This tandem Knoevenagel–Michael protocol allows for the formation of the desired compound with high atom economy and reduced waste .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable synthesis can be applied. Multicomponent reactions, such as the one mentioned above, are favored in industrial settings due to their efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl-2,3-dihydro-4H-pyran-4-one: Lacks the methyl group, which may affect its biological activity and chemical properties.

    6-Methyl-2-(2-phenylethyl)-4H-pyran-4-one: Similar structure but without the dihydro component, leading to different reactivity.

Uniqueness

6-Methyl-2-(2-phenylethyl)-2,3-dihydro-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenylethyl and methyl groups enhances its versatility in various applications.

Properties

CAS No.

651738-90-8

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

6-methyl-2-(2-phenylethyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C14H16O2/c1-11-9-13(15)10-14(16-11)8-7-12-5-3-2-4-6-12/h2-6,9,14H,7-8,10H2,1H3

InChI Key

UJYOSLHNCGDUTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(O1)CCC2=CC=CC=C2

Origin of Product

United States

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